N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040643-45-5
Cat. No.: VC8435551
Molecular Formula: C20H14ClFN4OS
Molecular Weight: 412.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040643-45-5 |
|---|---|
| Molecular Formula | C20H14ClFN4OS |
| Molecular Weight | 412.9 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H14ClFN4OS/c21-15-3-1-2-4-16(15)24-19(27)12-28-20-18-11-17(25-26(18)10-9-23-20)13-5-7-14(22)8-6-13/h1-11H,12H2,(H,24,27) |
| Standard InChI Key | DENOHZHVTPBYSP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C16H14ClFN4S
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Molecular Weight: Approximately 348.82 g/mol
Structural Representation
The compound can be represented by its structural formula, which highlights the arrangement of atoms within the molecule:
textCl | C6H4-C-S-C(=O)-NH-C(=O)-C6H4-F | Pyrazolo
Here, "C6H4" represents the chlorophenyl group, "F" denotes the fluorophenyl group, and "Pyrazolo" indicates the pyrazolo structure.
Synthesis
The synthesis of N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step reactions that may include:
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Formation of the Pyrazolo Ring: This step often involves cyclization reactions between appropriate precursors.
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Introduction of Functional Groups: The chlorophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution or similar methods.
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Final Coupling: The final product is obtained through coupling reactions that link the various functional groups together.
Biological Activity
Research into similar compounds suggests that N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide may exhibit significant biological activities, including:
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Anticancer Properties: Compounds with pyrazolo structures have been studied for their ability to inhibit cancer cell proliferation.
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Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in various biological models.
In Vitro Studies
Recent studies have demonstrated that compounds similar to N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide show:
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IC50 Values: The concentration required to inhibit 50% of cell growth in vitro assays typically ranges from nanomolar to micromolar levels depending on the specific cancer cell line tested.
In Vivo Studies
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